molecular formula C16H24N4OS B5692932 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B5692932
M. Wt: 320.5 g/mol
InChI Key: JLBYFKXYYVLQLT-UHFFFAOYSA-N
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Description

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-10-18-19-15(20(10)2)22-9-14(21)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBYFKXYYVLQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of hydrazine derivatives with carbonyl compounds. For 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide, the synthetic route may involve the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with an appropriate acylating agent under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with purification processes like recrystallization or chromatography to ensure high purity. The reaction conditions are optimized for large-scale production, focusing on yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect different biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its specific structural features, such as the combination of a triazole ring with a tricyclo[3.3.1.1~3,7~]decane moiety.

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